Predicted Lipophilicity Advantage of the 6-Methyl Substituent versus Unsubstituted N-(Pyrrolidin-3-yl)pyridin-2-amine
The free base of the target compound has a predicted logP of 1.312 . In contrast, N-(pyrrolidin-3-yl)pyridin-2-amine (CAS 1365937-09-2 free base) has a predicted XLogP3 of approximately 0.9 . The 0.4 log unit increase corresponds to a ~2.5-fold higher partition coefficient, indicating that the 6-methyl group confers greater membrane permeability potential, an attribute correlated with improved CNS penetration in the broader aminopyridine-pyrrolidine nNOS inhibitor class .
| Evidence Dimension | Predicted lipophilicity (logP / XLogP) |
|---|---|
| Target Compound Data | logP = 1.312 (predicted) |
| Comparator Or Baseline | N-(Pyrrolidin-3-yl)pyridin-2-amine free base: XLogP3 ~0.9 |
| Quantified Difference | ΔlogP ≈ +0.4 (≈2.5× higher partition) |
| Conditions | Computational prediction (Chembase logP; PubChem XLogP3) |
Why This Matters
Higher predicted lipophilicity suggests superior passive membrane permeability, which is a critical selection criterion when designing CNS-penetrant chemical probes or lead compounds.
- [1] Chembase. 6-methyl-N-(pyrrolidin-3-yl)pyridin-2-amine (EN300-76057). logP = 1.312. View Source
- [2] PubChem. N-[(3S)-Pyrrolidin-3-yl]pyridin-2-amine, CID 45080923 (approximate comparator). XLogP3-AA = 0.9. https://pubchem.ncbi.nlm.nih.gov. View Source
- [3] J. Am. Chem. Soc. 2010, 132, 5437–5442. Structure–activity relationships of pyrrolidine-based neuronal nitric oxide synthase inhibitors. View Source
